molecular formula C11H26O3SSi B14511613 5-(Triethoxysilyl)pentane-1-thiol CAS No. 63392-36-9

5-(Triethoxysilyl)pentane-1-thiol

Cat. No.: B14511613
CAS No.: 63392-36-9
M. Wt: 266.47 g/mol
InChI Key: RYUYVYBMPZFDKZ-UHFFFAOYSA-N
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Description

5-(Triethoxysilyl)pentane-1-thiol is a versatile organosilane compound characterized by the presence of a thiol group (-SH) and a triethoxysilyl group (-Si(OEt)3) attached to a pentane backbone. This compound is widely used in various fields due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Triethoxysilyl)pentane-1-thiol typically involves the reaction of 5-chloropentane-1-thiol with triethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The general reaction scheme is as follows:

5-Cl-C5H10-SH+HSi(OEt)3This compound+NaCl\text{5-Cl-C}_5\text{H}_{10}\text{-SH} + \text{HSi(OEt)}_3 \rightarrow \text{this compound} + \text{NaCl} 5-Cl-C5​H10​-SH+HSi(OEt)3​→this compound+NaCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(Triethoxysilyl)pentane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

    Substitution: Alkyl halides are often used in substitution reactions with the thiol group.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R)

    Reduction: Thiolates (R-S^-)

    Substitution: Thioethers (R-S-R’)

Scientific Research Applications

5-(Triethoxysilyl)pentane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the modification of surfaces and the synthesis of hybrid materials.

    Biology: Employed in the functionalization of biomolecules for various bioanalytical applications.

    Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of 5-(Triethoxysilyl)pentane-1-thiol involves the formation of covalent bonds between the thiol group and various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds (Si-O-Si). These reactions enable the compound to act as a bridge between organic and inorganic materials, enhancing the stability and functionality of the resulting products.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propane-1-thiol
  • 5-(Triethoxysilyl)pentanoic acid
  • 3-(Triethoxysilyl)propylamine

Uniqueness

Compared to similar compounds, 5-(Triethoxysilyl)pentane-1-thiol offers a unique combination of a thiol group and a triethoxysilyl group, which provides enhanced reactivity and versatility. The longer pentane backbone also contributes to its distinct properties, making it suitable for a wider range of applications.

Properties

CAS No.

63392-36-9

Molecular Formula

C11H26O3SSi

Molecular Weight

266.47 g/mol

IUPAC Name

5-triethoxysilylpentane-1-thiol

InChI

InChI=1S/C11H26O3SSi/c1-4-12-16(13-5-2,14-6-3)11-9-7-8-10-15/h15H,4-11H2,1-3H3

InChI Key

RYUYVYBMPZFDKZ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCCS)(OCC)OCC

Origin of Product

United States

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